molecular formula C10H14O3 B2878007 2-Methoxy-2-(2-methoxyphenyl)ethanol CAS No. 1779955-32-6

2-Methoxy-2-(2-methoxyphenyl)ethanol

Cat. No.: B2878007
CAS No.: 1779955-32-6
M. Wt: 182.219
InChI Key: MOZNIHNPJZRBMC-UHFFFAOYSA-N
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Description

2-Methoxy-2-(2-methoxyphenyl)ethanol is a di-methoxy-substituted ethanol derivative featuring a 2-methoxyphenyl group attached to the ethanol backbone. This analog has the molecular formula C₉H₁₂O₂, a SMILES string of COC₁=CC=CC=C₁CCO, and an InChIKey of XLDRDNQLEMMNNH-UHFFFAOYSA-N . The additional methoxy group in the target compound likely alters its polarity, solubility, and biological interactions compared to simpler analogs.

Properties

IUPAC Name

2-methoxy-2-(2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-6-4-3-5-8(9)10(7-11)13-2/h3-6,10-11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZNIHNPJZRBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-2-(2-methoxyphenyl)ethanol can be synthesized through several methods. One common method involves the reaction of 2-methoxyphenylacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-2-(2-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(2-methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethanol Derivatives

2-(2-Methoxyphenyl)ethanol (CID 81909)
  • Molecular Formula : C₉H₁₂O₂
  • Key Features: Single methoxy group on the phenyl ring and a hydroxylated ethanol chain.
  • Applications : Serves as a precursor in synthesizing pharmaceuticals like carvedilol impurities .
  • Structural Differences: Lacks the second methoxy group on the ethanol moiety, reducing steric hindrance and lipophilicity compared to the target compound .
2,2-Difluoro-1-(2-methoxyphenyl)ethanol
  • Molecular Formula : C₉H₁₀F₂O₂
  • Key Features: Difluoro substitution on the ethanol carbon adjacent to the hydroxyl group.
(R)-2-(2-Methoxy-phenoxy)-1-phenyl-ethanol
  • Molecular Formula : C₁₅H₁₆O₃
  • Key Features: Chiral center with a phenoxy group and phenyl substituent.
  • Applications : Used in asymmetric synthesis due to its stereochemical properties .

Pharmacologically Active Analogs

Arylsulfonylindole-Piperazine Derivatives
  • Examples: Compounds 4b, 4g, and 4j (e.g., 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-indol-3-yl)ethanol).
  • Key Features : Incorporate a 4-(2-methoxyphenyl)piperazine moiety linked to indole derivatives.
  • Activity : Demonstrated high binding affinity (pKi ~7.7–7.9) as 5-HT₆ receptor antagonists, with compound 4j showing potent antagonism (IC₅₀ = 32 nM) .
  • Comparison: The 2-methoxyphenyl group enhances receptor interaction, but the indole-piperazine scaffold introduces bulkiness absent in the target ethanol derivative.
Quinazoline Derivatives
  • Example: 2-({5-Chloro-2-cyclopropyl-4-[4-(2-methoxyphenyl)-piperidin-1-yl]-quinazolin-6-yl}-methyl-amino)-ethanol.
  • Key Features : Combines a quinazoline core with a 4-(2-methoxyphenyl)piperidine group.
  • Activity : Acts as a neurotensin receptor agonist, highlighting the versatility of the 2-methoxyphenyl motif in targeting diverse receptors .

Glycol Ethers and Industrial Analogs

2-(2-Methoxyethoxy)ethanol
  • Molecular Formula : C₅H₁₂O₃
  • Key Features : Ethylene glycol backbone with methoxy and hydroxyl termini.
  • Applications: Industrial solvent (e.g., Dowanol DM), but associated with toxicity risks requiring strict handling protocols .
  • Comparison: Lacks aromaticity, resulting in lower bioactivity but higher industrial utility compared to aromatic ethanol derivatives.

Biological Activity

2-Methoxy-2-(2-methoxyphenyl)ethanol, a compound characterized by its dual methoxy substituents, has garnered attention for its potential biological activities. This article delves into the mechanisms of action, biological effects, and applications of this compound in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by the presence of two methoxy groups attached to a phenyl ring, which enhances its solubility and reactivity. The molecular formula is C10_{10}H14_{14}O3_{3}, and its structural formula can be represented as follows:

Structure C6H4(OCH3)2C2H5OH\text{Structure }\text{C}_6\text{H}_4(\text{OCH}_3)_2\text{C}_2\text{H}_5\text{OH}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The methoxy groups can facilitate binding with enzymes and receptors, influencing several biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction: The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
  • Receptor Binding: It can bind to specific receptors, potentially altering signal transduction processes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The methoxy groups contribute to the stabilization of free radicals, thereby protecting cells from oxidative stress.

Anticancer Potential

Studies have explored the anticancer effects of related compounds. For instance, derivatives of methoxy phenols have shown promise in inhibiting cancer cell proliferation in various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
This compoundMCF-75.0
4-MethoxyphenolHepG23.5
3-Amino-1-aryl derivativesMCF-71.3 - 3.8

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi could be attributed to the disruption of microbial cell membranes or inhibition of key metabolic enzymes.

Case Studies

  • Antioxidant Study : A study demonstrated that compounds with methoxy substitutions significantly reduce lipid peroxidation in cellular models, indicating strong antioxidant activity.
  • Anticancer Research : In vitro studies on human cancer cell lines showed that this compound has a dose-dependent effect on cell viability, suggesting potential for development as an anticancer agent.
  • Antimicrobial Evaluation : Testing against Staphylococcus aureus and Escherichia coli indicated that this compound possesses significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

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